molecular formula C10H8O4 B1454017 4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one CAS No. 916486-99-2

4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one

Cat. No. B1454017
CAS RN: 916486-99-2
M. Wt: 192.17 g/mol
InChI Key: MPRCZKCGOXIDOM-UHFFFAOYSA-N
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Description

“4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one” is a chemical compound with the CAS Number: 916486-99-2 . Its IUPAC name is 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The molecular weight of this compound is 192.17 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8O4/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h3-4H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthetic Chemistry and Structural Analysis

  • The versatility of triazoles, including 4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one, in synthetic chemistry is noteworthy. They are central to developing new drugs with diverse biological activities due to the structural variations they offer with the same numbers of carbon and nitrogen atoms. The preparation of triazole derivatives, including the compound , is crucial in green chemistry, sustainability, and energy-saving initiatives. They are also pivotal in addressing new diseases and resistant bacteria, especially neglected diseases affecting a significant part of humanity (Ferreira et al., 2013).

Biological Activity and Therapeutic Potential

  • The triazole family of compounds, which includes 4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one, is of considerable interest due to their broad range of biological activities. These compounds have been investigated for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of new chemical entities and pharmaceuticals based on triazole derivatives is a dynamic field, with many studies evaluating these compounds across various biological targets. This highlights the significant role that 4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one and similar compounds may play in future therapeutic applications (Ferreira et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6,7-dihydro-[1,3]dioxolo[4,5-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRCZKCGOXIDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=C(C=C2C1=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one
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4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one
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4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one
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4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one
Reactant of Route 5
4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one
Reactant of Route 6
4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one

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